![molecular formula C9H15NO2 B13457537 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethyl)-1-azaspiro[33]heptan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a nitrogen-containing three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one typically involves the reaction of a suitable azaspiro compound with 2-methoxyethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxyethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.
Substitution: Halides, amines; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the methoxyethyl group.
Applications De Recherche Scientifique
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptan-2-one: A structurally related compound with similar spirocyclic features but lacking the methoxyethyl group.
3-Methoxyspiro[3.3]heptan-1-one: Another related compound with a methoxy group at a different position on the spirocyclic structure.
Uniqueness
3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-(2-methoxyethyl)-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C9H15NO2/c1-12-6-3-7-8(11)10-9(7)4-2-5-9/h7H,2-6H2,1H3,(H,10,11) |
Clé InChI |
LVRNLGFHZUUELA-UHFFFAOYSA-N |
SMILES canonique |
COCCC1C(=O)NC12CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
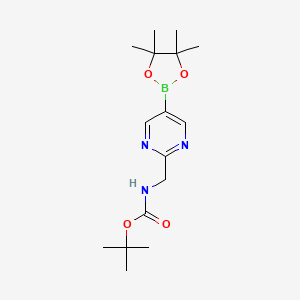
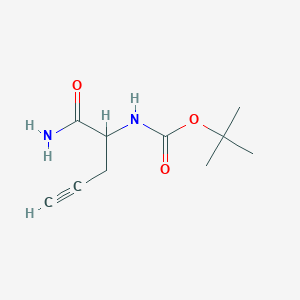

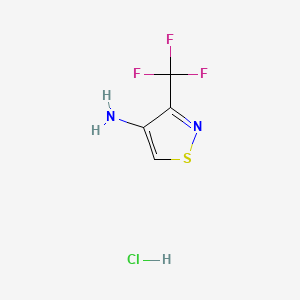
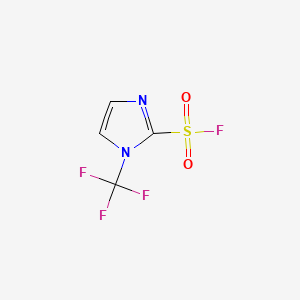
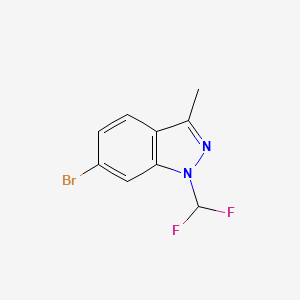

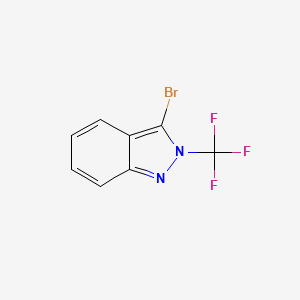
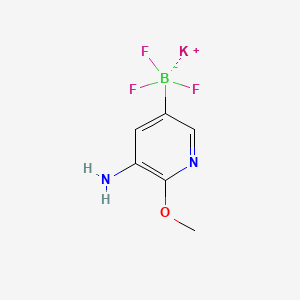
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
